4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline
Description
4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline is a substituted aniline derivative characterized by an isopropoxy group at the para-position of the aniline ring and a 3-methylphenoxy-substituted butyl chain attached to the nitrogen atom. The compound’s molecular formula is inferred as C₂₀H₂₇NO₂, with a molecular weight of 313.44 g/mol (calculated based on analogs in ).
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)butyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-18(23-20-8-6-7-16(4)13-20)14-21-17-9-11-19(12-10-17)22-15(2)3/h6-13,15,18,21H,5,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDFYAAWRJRRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=C(C=C1)OC(C)C)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isopropoxyaniline
- Starting material: 4-nitrophenol or 4-aminophenol
- Step 1: Etherification of 4-nitrophenol with isopropyl bromide or isopropyl chloride under basic conditions (e.g., K₂CO₃ in acetone or DMF) to yield 4-isopropoxy-nitrobenzene.
- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/acid or SnCl₂).
- Outcome: 4-isopropoxyaniline.
Preparation of 2-(3-methylphenoxy)butyl Electrophile
- Starting material: 3-methylphenol (m-cresol)
- Step 1: Alkylation of 3-methylphenol with 1,2-dibromobutane or 2-bromobutanol derivatives to introduce the butyl chain with a leaving group at the terminal position.
- Step 2: Conversion of the terminal hydroxyl (if starting from 2-bromobutanol) to a better leaving group such as a bromide or tosylate, yielding 2-(3-methylphenoxy)butyl bromide or tosylate.
N-Alkylation of 4-Isopropoxyaniline
- Reagents: 4-isopropoxyaniline and 2-(3-methylphenoxy)butyl bromide or tosylate.
- Conditions: Base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
- Mechanism: Nucleophilic substitution (SN2) of the aniline nitrogen on the alkyl halide to form the desired secondary amine.
- Purification: Column chromatography or recrystallization to isolate pure this compound.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | 4-nitrophenol + isopropyl halide | Etherification | K₂CO₃, acetone or DMF, heat | 4-isopropoxy-nitrobenzene |
| 2 | 4-isopropoxy-nitrobenzene | Reduction | Pd/C, H₂ or Fe/acid | 4-isopropoxyaniline |
| 3 | 3-methylphenol + 1,2-dibromobutane | Alkylation | Base, solvent | 2-(3-methylphenoxy)butyl bromide (or tosylate) |
| 4 | 4-isopropoxyaniline + 2-(3-methylphenoxy)butyl bromide | N-alkylation (SN2) | K₂CO₃ or NaH, DMF, heat | This compound |
Research Findings and Considerations
- Selectivity: The N-alkylation step requires careful control to avoid over-alkylation or O-alkylation side products.
- Purity: The final compound's purity can be confirmed by NMR, mass spectrometry, and elemental analysis.
- Yield Optimization: Use of phase-transfer catalysts or microwave-assisted synthesis can improve yields and reduce reaction times.
- Safety: Handling of alkyl halides and reduction reagents requires appropriate safety measures due to toxicity and reactivity.
Chemical Reactions Analysis
4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Positional Isomerism: The placement of substituents (e.g., isopropoxy at C3 vs. C4) significantly alters steric and electronic properties.
- Functional Group Diversity : Analogs like NAPMA () incorporate heterocyclic moieties (piperazinyl) and acetamide linkages, which enhance hydrogen-bonding capacity and may improve binding to osteoclast-related targets .
Physicochemical Properties
A comparison of calculated properties (where available):
Implications :
- The target compound’s isopropoxy group increases steric bulk compared to methyl or methoxy substituents, likely raising LogD (lipophilicity) and influencing membrane permeability.
- Reduced H-bond acceptors in analogs like 3,5-dimethyl-N-[2-(4-methylphenoxy)butyl]aniline () suggest lower solubility in polar solvents compared to the target compound .
Biological Activity
4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline is a compound that has gained attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₅NO
- Molecular Weight : 295.41 g/mol
- CAS Number : 1040687-53-3
This compound features an isopropoxy group and a 3-methylphenoxy substituent, which are believed to contribute to its biological properties.
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. Although detailed mechanisms remain under investigation, preliminary studies suggest that it may modulate enzyme activity and receptor interactions, similar to other aniline derivatives.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, including:
- Antimicrobial Activity : Initial studies indicate that the compound exhibits moderate antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anticancer Potential : In vitro studies have shown that this compound may inhibit the growth of certain cancer cell lines, suggesting potential anticancer effects.
- Cytotoxicity : The cytotoxic effects were assessed using various cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Antimicrobial Activity : The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, indicating potential use as an antimicrobial agent.
- Anticancer Activity : In vitro studies utilizing the MCF-7 cell line revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Further investigations into its mechanism suggested involvement in apoptosis pathways.
- Cytotoxicity Analysis : Cytotoxicity was evaluated using NIH/3T3 cells, with results indicating a relatively high IC50 value (150 µM), suggesting a degree of selectivity towards cancer cells over normal cells.
Q & A
Q. How can the compound’s bioactivity be rationally explored in drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
